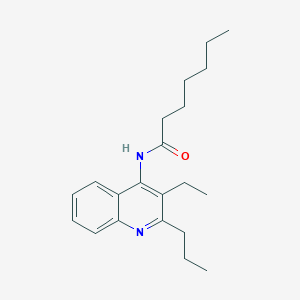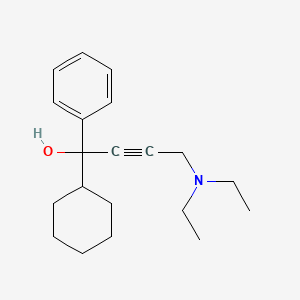![molecular formula C15H12N4O3 B3830766 N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B3830766.png)
N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide
Vue d'ensemble
Description
N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide, also known as NITD, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NITD belongs to the class of hydrazones and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and tuberculosis. In cancer research, N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
In tuberculosis research, N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to have potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to inhibit the growth of M. tuberculosis by targeting the bacterial cell wall, which is essential for bacterial survival.
Mécanisme D'action
The mechanism of action of N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and survival. In cancer cells, N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In tuberculosis bacteria, N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids, a component of the bacterial cell wall.
Biochemical and Physiological Effects
N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to induce DNA damage and cell cycle arrest, which can lead to apoptosis. In tuberculosis bacteria, N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to disrupt the bacterial cell wall, leading to cell death.
In animal studies, N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been shown to have low toxicity and good oral bioavailability, which are desirable properties for a potential drug candidate. However, further studies are needed to determine the safety and efficacy of N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. Another advantage is that it has been shown to have potent activity against cancer and tuberculosis, which makes it a promising drug candidate.
One limitation of N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity. Another limitation is that it has not yet been tested in clinical trials, which makes it uncertain whether it will be effective and safe in humans.
Orientations Futures
There are several future directions for research on N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide. One direction is to further explore its mechanism of action and identify its molecular targets. This will help to optimize its activity and selectivity and identify potential drug combinations.
Another direction is to test its efficacy and safety in animal models and clinical trials. This will help to determine its potential as a drug candidate and identify any potential side effects.
Finally, future research could explore the potential of N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide for other therapeutic applications, such as antiviral or antibacterial agents. This will help to expand its potential uses and identify new drug targets.
Propriétés
IUPAC Name |
N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(13-7-10-16-11-8-13)18-17-9-1-2-12-3-5-14(6-4-12)19(21)22/h1-11H,(H,18,20)/b2-1+,17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGEUVOQANZLU-UIZJRPAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(propoxycarbonyl)amino]ethyl [(4-chlorophenyl)sulfonyl]carbamate](/img/structure/B3830683.png)
![6-(1-hydroxy-1-methyl-2-propyn-1-yl)-4,4,14a-trimethyl-1,2,3,4,6,14a-hexahydrophthalazino[2,3-a]cinnoline-8,13-dione](/img/structure/B3830684.png)

![2-hydroxy-5-sulfobenzoic acid - 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (1:1)](/img/structure/B3830696.png)

![4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B3830699.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B3830704.png)



![9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B3830752.png)
![2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B3830773.png)
![2-(2,3-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830785.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3830789.png)